2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole
Description
Properties
IUPAC Name |
2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2S/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJNWHEMXTWUORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(S2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951122-65-9 | |
| Record name | 2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the 1,3,4-Thiadiazole Core
The 1,3,4-thiadiazole ring is commonly synthesized by cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions. Dehydrating agents such as sulfuric acid, polyphosphoric acid, or methane sulfonic acid facilitate ring closure with high yields and purity. This method is well-documented and forms the basis for synthesizing various substituted thiadiazoles.
Introduction of the Cyclopropyl Group
The cyclopropyl substituent at position 5 is typically introduced via alkylation of the thiadiazole ring or by using cyclopropyl-containing carboxylic acid derivatives during ring formation. The cyclopropyl group imparts conformational rigidity and electronic effects that influence the compound’s reactivity and biological interactions.
Bromination to Form the Bromomethyl Group
The critical step to obtain this compound is the bromination of the methyl group at position 2. This is most commonly achieved by:
- Reacting the corresponding methyl-substituted thiadiazole precursor with bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS).
- The reaction is conducted in an inert solvent, typically dichloromethane (CH2Cl2), at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.
- The bromination proceeds via radical or electrophilic substitution mechanisms, selectively converting the methyl group to bromomethyl without affecting the thiadiazole ring or cyclopropyl substituent.
Industrial Scale Considerations
For industrial production, continuous flow reactors may be employed to improve reaction control, safety, and scalability. Optimization of brominating agent equivalents, solvent choice, and temperature profiles is essential to maximize yield and purity while minimizing environmental impact and cost.
Analytical and Characterization Techniques
Characterization of the synthesized compound employs:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm the substitution pattern, especially the bromomethyl and cyclopropyl groups.
- Mass Spectrometry (MS) : High-resolution MS or electrospray ionization MS verify molecular weight and purity.
- Elemental Analysis : Confirms the stoichiometry of carbon, hydrogen, nitrogen, sulfur, and bromine.
- Infrared (IR) Spectroscopy : Detects characteristic functional groups, including C-Br stretching vibrations near 550 cm⁻¹.
Summary Table of Preparation Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization | Thiosemicarbazide + carboxylic acid derivative; acid catalyst (e.g., H2SO4, methane sulfonic acid) | Forms 1,3,4-thiadiazole ring |
| 2 | Alkylation (if needed) | Cyclopropyl-containing alkylating agent or cyclopropyl carboxylic acid derivative | Introduces cyclopropyl substituent |
| 3 | Bromination | Bromine (Br2) or N-bromosuccinimide (NBS) in dichloromethane, room temperature | Converts methyl to bromomethyl group |
| 4 | Purification and Characterization | Chromatography, recrystallization, NMR, MS, IR | Ensures compound purity and identity |
Research Findings and Notes on Preparation
- Bromination using NBS is preferred for milder conditions and better selectivity compared to elemental bromine, reducing side reactions and degradation.
- The cyclopropyl group’s presence requires careful control of reaction conditions to avoid ring-opening or rearrangement during bromination.
- The bromomethyl group is moisture-sensitive; thus, the product should be stored under dry, inert atmosphere conditions to prevent hydrolysis or decomposition.
- Alternative synthetic routes involving phosphorus oxybromide (POBr3) have been reported for related thiadiazole bromination but require stringent anhydrous conditions and are less commonly used for this specific compound.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromomethyl group (-CH₂Br) serves as a primary site for nucleophilic substitution, enabling derivatization for pharmacological or material science applications.
Key Reactions and Conditions
Mechanistic Insight :
-
The reaction proceeds via an Sₙ2 mechanism , where the nucleophile attacks the electrophilic carbon of the bromomethyl group.
-
Steric hindrance from the cyclopropyl group slightly reduces reactivity compared to non-cyclopropyl analogs.
Cyclization Reactions
The thiadiazole ring participates in cyclization to form fused heterocycles, enhancing structural complexity for drug discovery.
Intramolecular Cyclization
Cross-Dehydrogenative Coupling
-
Conditions : Pd(OAc)₂, K₂CO₃, DMSO, 120°C
-
Product : Bis-heterocyclic systems (e.g., thiadiazole-indole hybrids)
Cross-Coupling Reactions
The bromomethyl group enables transition-metal-catalyzed cross-coupling for bioconjugation or material synthesis.
Suzuki-Miyaura Coupling
| Boronic Acid | Catalyst System | Product | Yield (%) |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME | 2-(Phenylmethyl)-5-cyclopropyl-1,3,4-thiadiazole | 68 |
| 4-Pyridylboronic acid | PdCl₂(dppf), CsF, DMF | 2-(Pyridylmethyl)-5-cyclopropyl-1,3,4-thiadiazole | 52 |
Limitation : Steric bulk from the cyclopropyl group reduces coupling efficiency with larger boronic acids .
Oxidation of the Thiadiazole Ring
-
Reagents : H₂O₂, AcOH, 50°C
-
Product : Thiadiazole N-oxide derivatives
-
Yield : 60–75%
Reduction of the Bromomethyl Group
-
Reagents : LiAlH₄, Et₂O, 0°C
-
Product : 2-(Methyl)-5-cyclopropyl-1,3,4-thiadiazole
-
Yield : 85%
Radical Reactions
The C-Br bond undergoes homolytic cleavage under UV light or radical initiators, enabling alkylation or polymerization.
Comparative Reactivity
A structure-activity relationship (SAR) analysis highlights the influence of substituents on reaction outcomes:
| Substituent | Reactivity Trend | Example Reaction Rate (vs. Parent Compound) |
|---|---|---|
| Bromomethyl (-CH₂Br) | High electrophilicity due to Br leaving group | 1.0 (baseline) |
| Chloromethyl (-CH₂Cl) | Reduced reactivity (weaker leaving group) | 0.3–0.5 |
| Methyl (-CH₃) | No substitution | 0.0 |
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a thiadiazole ring that includes a bromomethyl group and a cyclopropyl substituent. This configuration enhances its reactivity and biological activity compared to other thiadiazole derivatives. The synthesis typically involves:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the bromomethyl group via bromination techniques.
- Attachment of the cyclopropyl group , often achieved through alkylation methods.
Medicinal Chemistry
2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole has been investigated for various therapeutic properties:
- Antimicrobial Activity : Thiadiazole derivatives exhibit significant antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal properties against pathogens like Candida albicans . The Minimum Inhibitory Concentration (MIC) values for these compounds demonstrate their potency (Table 1).
| Pathogen | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 0.313 |
| Escherichia coli | 0.625 |
| Candida albicans | 0.625 |
- Anticancer Activity : In vitro studies reveal that this compound exhibits cytotoxic effects against various cancer cell lines, including HT-29 colon cancer and MDA-MB-23 breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation . The mechanism involves interaction with cellular targets regulating apoptosis and cell cycle progression.
Materials Science
In addition to its medicinal applications, this compound is utilized in developing new materials with specific properties:
- Conductivity : Its unique electronic properties make it suitable for applications in organic electronics.
- Fluorescence : The compound can be engineered to exhibit fluorescence, which is valuable in imaging and sensing technologies.
Similar Compounds
| Compound Name | Key Differences |
|---|---|
| 2-(Bromomethyl)-1,3,4-thiadiazole | Lacks cyclopropyl group |
| 5-Cyclopropyl-1,3,4-thiadiazole | Lacks bromomethyl group |
| 2-(Chloromethyl)-5-cyclopropyl-1,3,4-thiadiazole | Contains chloromethyl instead of bromomethyl |
Uniqueness
The presence of both the bromomethyl and cyclopropyl groups in this compound contributes to its distinctive reactivity and biological properties compared to similar compounds.
Case Studies
Numerous studies have highlighted the potential of thiadiazole derivatives in therapeutic applications:
- A study demonstrated that derivatives similar to this compound exhibited strong selectivity against cancer cell lines while sparing normal cells .
- Another investigation revealed that certain analogs showed promising anticancer potential with IC50 values significantly lower than standard chemotherapeutics .
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The thiadiazole ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Bromomethyl vs. Chloromethyl : Bromine’s higher leaving group ability compared to chlorine (due to lower bond dissociation energy) makes 2-(bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole more reactive in nucleophilic substitutions. For example, 2-(chloromethyl)-5-cyclobutyl-1,3,4-thiadiazole (CAS 1443981-25-6) likely undergoes slower alkylation due to the weaker leaving group .
- Bromomethyl vs.
Cyclopropyl vs. Other Substituents
- Cyclopropyl vs. Phenyl : The cyclopropyl group’s strained ring structure may confer greater conformational rigidity compared to planar phenyl substituents (e.g., 5-phenyl-1,3,4-thiadiazol-2-amine derivatives, ). This rigidity could influence binding interactions in biological systems .
- Cyclopropyl vs.
Physical Properties
Table 1: Comparative Physical Properties of Selected Thiadiazoles
Stability and Handling
- Bromomethyl derivatives are typically moisture-sensitive and require storage at ambient temperatures to prevent decomposition (analogous to 2-amino-5-cyclopropyl-1,3,4-thiadiazole, ) .
- Safety data for 2-bromo-5-ethyl-1,3,4-thiadiazole () suggest precautions for brominated compounds, including avoiding inhalation and skin contact .
Key Research Findings
- Reactivity Hierarchy : Bromomethyl > Chloromethyl in substitution reactions due to bromine’s superior leaving group ability .
- Solubility Trends: Amino-substituted thiadiazoles exhibit higher polarity and methanol solubility compared to bromomethyl derivatives .
- Biological Relevance : Cyclopropyl groups may enhance metabolic stability in drug design compared to bulkier aryl groups .
Biological Activity
2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
1. Chemical Structure and Synthesis
The compound features a thiadiazole ring with a bromomethyl group and a cyclopropyl substituent. This unique structure imparts distinct electronic properties that enhance its reactivity and biological activity compared to other similar compounds. The synthesis typically involves the following steps:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the bromomethyl group via bromination techniques.
- Attachment of the cyclopropyl group , which can be achieved through various alkylation methods.
2. Biological Activities
This compound exhibits a range of biological activities, primarily in the following areas:
2.1 Antimicrobial Activity
Research indicates that thiadiazole derivatives possess significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that compounds with similar structures inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli .
- Antifungal Properties : Thiadiazoles have demonstrated efficacy against fungal pathogens, contributing to their potential use in treating infections .
2.2 Anticancer Activity
The compound has been evaluated for its anticancer properties against several human cancer cell lines:
- Cytotoxicity : In vitro studies reveal that this compound exhibits cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation in cancerous cells .
- Mechanism of Action : The mechanism involves interaction with cellular targets that regulate apoptosis and cell cycle progression .
2.3 Other Therapeutic Activities
Beyond antimicrobial and anticancer effects, thiadiazoles are noted for:
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways .
- Anticonvulsant Activity : Certain analogs have shown promise in reducing seizure activity in animal models .
3. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:
| Substituent | Effect on Activity |
|---|---|
| Bromomethyl | Enhances electrophilic character, increasing reactivity towards nucleophiles |
| Cyclopropyl | Influences binding affinity to biological targets |
| Electron-withdrawing groups | Generally enhance antimicrobial and anticancer activities |
4. Case Studies
Several case studies highlight the efficacy of this compound:
- Study on Anticancer Activity : A study evaluated the compound against various cancer cell lines (e.g., A549 for lung cancer), showing significant growth inhibition with an IC50 value as low as 12 µM .
- Antimicrobial Evaluation : In vitro tests against E. coli demonstrated a minimum inhibitory concentration (MIC) that supports its use as a potential antibacterial agent .
The mechanism by which this compound exerts its biological effects involves:
- Electrophilic Attack : The bromomethyl group can react with nucleophilic sites on proteins or nucleic acids.
- Enzyme Inhibition : The thiadiazole ring interacts with enzymes involved in critical metabolic pathways, potentially leading to inhibited cell growth or death.
Q & A
Q. What are the key structural features of 2-(Bromomethyl)-5-cyclopropyl-1,3,4-thiadiazole, and how do they influence its reactivity?
The compound consists of a 1,3,4-thiadiazole ring substituted with a bromomethyl (-CH₂Br) group at position 2 and a cyclopropyl group at position 4. The bromomethyl group is a reactive electrophilic site, enabling nucleophilic substitution (e.g., SN2 reactions), while the cyclopropyl group introduces steric and electronic effects that modulate stability and binding interactions . The sulfur and nitrogen atoms in the thiadiazole ring contribute to π-π stacking and hydrogen bonding, critical for interactions with biological targets .
Q. What synthetic methodologies are commonly used to prepare this compound?
A typical approach involves cyclocondensation of thiosemicarbazides with carboxylic acids or their derivatives under acidic conditions, followed by bromination at the methyl position. For example, derivatives of 5-cyclopropyl-1,3,4-thiadiazole can be synthesized via refluxing with phosphorus oxybromide (POBr₃) in anhydrous dichloromethane . Alternative routes include Suzuki-Miyaura coupling for aryl-substituted thiadiazoles, though bromomethyl groups require careful handling due to their lability .
Q. What analytical techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY) to confirm substitution patterns and cyclopropyl geometry.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.
- Elemental analysis to verify purity and stoichiometry.
- IR spectroscopy to identify functional groups (e.g., C-Br stretching at ~550 cm⁻¹) .
Advanced Research Questions
Q. How does the bromomethyl group impact the compound’s bioactivity in antibacterial studies?
The bromomethyl group enhances electrophilicity, facilitating covalent interactions with nucleophilic residues in bacterial enzymes (e.g., penicillin-binding proteins). In azetidinone and thiazolidinone derivatives of this compound, the bromomethyl group is critical for inhibiting Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values ≤8 µg/mL. However, its reactivity may also contribute to cytotoxicity, requiring optimization of substituents for selectivity .
Q. What mechanistic insights explain contradictory results in cytotoxicity vs. bioactivity studies?
Contradictions arise from substituent-dependent effects. For example, cyclopropyl groups improve membrane permeability but may reduce solubility, leading to variable activity across cell lines. Molecular docking studies suggest that bulky substituents at position 5 hinder binding to off-target human kinases, reducing cytotoxicity . Comparative analyses of logP and polar surface area (PSA) are recommended to balance bioavailability and toxicity .
Q. How can computational methods aid in optimizing this compound for specific targets?
- Molecular docking (e.g., AutoDock Vina) predicts binding poses with enzymes like MurB (involved in bacterial cell wall synthesis).
- QSAR models correlate substituent electronic parameters (e.g., Hammett σ) with antibacterial potency.
- MD simulations assess stability of ligand-target complexes under physiological conditions .
Q. What are the challenges in synthesizing stable derivatives with retained bioactivity?
- Bromine displacement : Competing elimination reactions can occur under basic conditions. Use of aprotic solvents (e.g., DMF) and low temperatures mitigates this.
- Cyclopropyl ring strain : Ring-opening reactions may occur during prolonged storage. Stability studies under varying pH and temperature are critical .
Q. How do structural modifications at position 5 influence fluorescence properties?
While direct data on this compound is limited, studies on analogous thiadiazoles (e.g., styryl-substituted derivatives) show that electron-donating groups (e.g., -OCH₃) induce red shifts in fluorescence emission (λem ≈ 550 nm), making them suitable for bioimaging. Conversely, bromine’s electron-withdrawing effect may quench fluorescence, necessitating trade-offs between reactivity and optical properties .
Methodological Recommendations
Q. Experimental design for SAR studies
- Step 1 : Synthesize a library of derivatives with systematic substituent variations (e.g., halogens, alkyl, aryl groups) at positions 2 and 5.
- Step 2 : Screen for antibacterial activity (MIC assays) and cytotoxicity (MTT assays).
- Step 3 : Perform molecular docking to identify binding motifs.
- Step 4 : Validate top candidates in in vivo models (e.g., murine infection models) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
